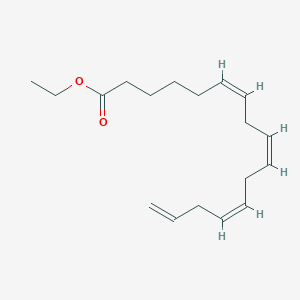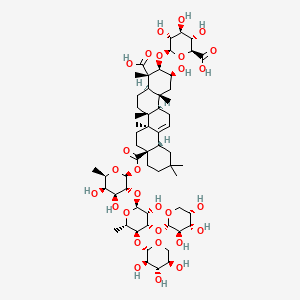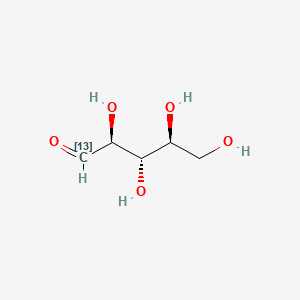
IL-17 modulator 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IL-17 modulator 6 is a potent modulator of Interleukin 17, a proinflammatory cytokine. This compound has shown significant potential in the treatment of inflammatory and autoimmune diseases by inhibiting the activity of Interleukin 17. The modulation of Interleukin 17 is crucial as its unregulated activity is associated with serious autoimmune diseases such as psoriasis and rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of IL-17 modulator 6 involves the synthesis of difluorocyclohexyl derivatives. The synthetic route typically includes the following steps:
Formation of the cyclohexyl ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Functionalization: The cyclohexyl ring is further functionalized to introduce various substituents that enhance the compound’s activity and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Scaling up the cyclization and fluorination reactions: Using industrial reactors and optimized conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
IL-17 modulator 6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the cyclohexyl ring.
Substitution: The compound can undergo substitution reactions where specific substituents are replaced with others to enhance its activity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance or alter its biological activity .
Scientific Research Applications
IL-17 modulator 6 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the modulation of cytokine activity and its effects on various chemical pathways.
Biology: Employed in research to understand the role of Interleukin 17 in immune response and inflammation.
Medicine: Investigated for its therapeutic potential in treating autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.
Industry: Utilized in the development of new pharmaceuticals targeting cytokine modulation
Mechanism of Action
IL-17 modulator 6 exerts its effects by binding to the Interleukin 17 receptor, thereby inhibiting the interaction between Interleukin 17 and its receptor. This inhibition reduces the proinflammatory signaling pathways activated by Interleukin 17, leading to a decrease in inflammation and autoimmune responses. The compound targets specific molecular pathways involved in cytokine signaling, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Comparison with Similar Compounds
Similar Compounds
IL-17 modulator 1: Another modulator of Interleukin 17 with similar inhibitory effects but different chemical structure.
IL-17 modulator 2: Known for its higher selectivity towards specific Interleukin 17 isoforms.
IL-17 modulator 3: Exhibits a broader range of activity against various cytokines.
IL-17 modulator 4: Has a different mechanism of action involving allosteric inhibition.
IL-17 modulator 5: Similar in structure but with modifications that enhance its stability and bioavailability
Uniqueness of IL-17 Modulator 6
This compound is unique due to its high potency and selectivity towards Interleukin 17. It has shown superior efficacy in inhibiting Interleukin 17 activity compared to other modulators. Additionally, its ability to modulate the dynamic nature of Interleukin 17 provides a novel mechanism of inhibition that is not observed in other similar compounds .
Properties
Molecular Formula |
C27H29F7N6O3 |
|---|---|
Molecular Weight |
618.5 g/mol |
IUPAC Name |
4-cyclopropyl-N-[(S)-(4,4-difluorocyclohexyl)-[5-[(2S)-1-(2,2-difluoropropylamino)-4,4-difluoro-1-oxobutan-2-yl]-4-fluoro-1H-benzimidazol-2-yl]methyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C27H29F7N6O3/c1-26(31,32)11-35-24(41)15(10-17(28)29)14-4-5-16-21(18(14)30)37-23(36-16)20(13-6-8-27(33,34)9-7-13)38-25(42)22-19(12-2-3-12)39-43-40-22/h4-5,12-13,15,17,20H,2-3,6-11H2,1H3,(H,35,41)(H,36,37)(H,38,42)/t15-,20-/m0/s1 |
InChI Key |
AZPAJNMBZHHBAB-YWZLYKJASA-N |
Isomeric SMILES |
CC(CNC(=O)[C@@H](CC(F)F)C1=C(C2=C(C=C1)NC(=N2)[C@H](C3CCC(CC3)(F)F)NC(=O)C4=NON=C4C5CC5)F)(F)F |
Canonical SMILES |
CC(CNC(=O)C(CC(F)F)C1=C(C2=C(C=C1)NC(=N2)C(C3CCC(CC3)(F)F)NC(=O)C4=NON=C4C5CC5)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)
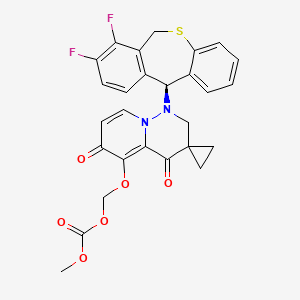
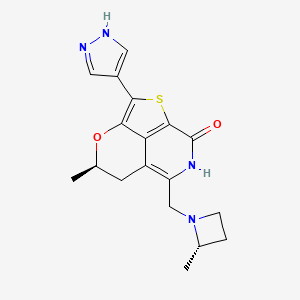



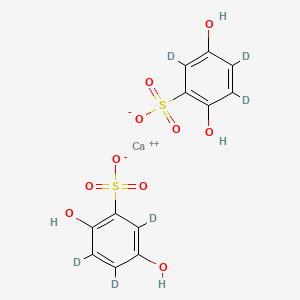

![[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea](/img/structure/B12407830.png)

![1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12407852.png)
